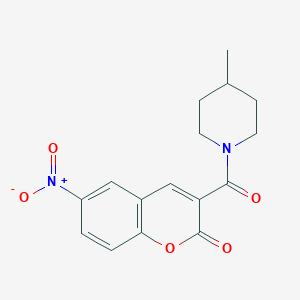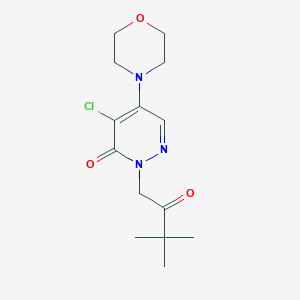
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, also known as C-DMPO, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used both as a reagent and as a catalyst in various reactions. C-DMPO has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. It is also used in the synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Photochemical Studies
4-Chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone and related compounds have been studied for their photochemical reactions. For instance, the photochemical oxidation of a similar compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone), was investigated to understand the drug-metabolism under ultraviolet-visible light. This study provides insights into the behavior of pyridazinone derivatives under light exposure, which could be relevant for understanding the stability and storage conditions of related drugs (Maki et al., 1988).
Herbicidal Applications
Pyridazinone derivatives, including those similar to this compound, have been explored for their herbicidal properties. For instance, the effects of substituted pyridazinones on pathways of monogalactosyldiacylglycerol synthesis in plants like Arabidopsis were examined. These studies contribute to understanding how pyridazinone herbicides affect plant lipid biosynthesis, which is valuable for agricultural and environmental science (Norman & John, 1987).
Synthesis and Structural Studies
Research has also focused on synthesizing and studying the structural aspects of pyridazinone compounds. This includes exploring new synthetic routes and understanding the reactivity of these compounds under various conditions. For example, studies on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine provide insights into the chemical properties and potential applications of these compounds in drug discovery (Pattison et al., 2009).
Biological Activity Studies
Additionally, the biological activities of 3(2H)-pyridazinone derivatives have been investigated. This includes studies on their antibacterial, antifungal, and cytotoxic activities. Such research is vital for identifying potential new drugs and understanding their mechanisms of action. For instance, specific 3(2H)-pyridazinone derivatives have shown promising antimicrobial activities, which could be significant for pharmaceutical applications (Sukuroglu et al., 2012).
Propiedades
IUPAC Name |
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-4-6-21-7-5-17/h8H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZDTNQFIPESO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

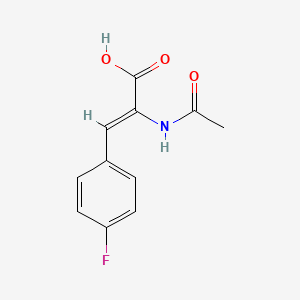
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2374899.png)
![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)

![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)
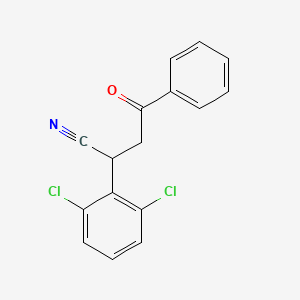
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2374909.png)
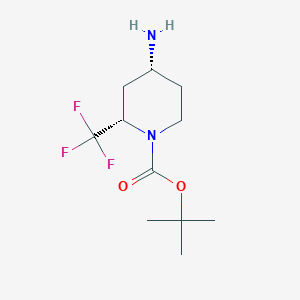
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)
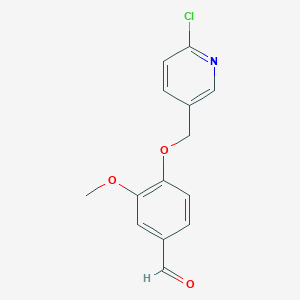
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)
